
4,7,7,-Trimethylbicyclo(4.1.0)heptane-3-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol, also known as 3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol, is a bicyclic compound with the molecular formula C10H18O. This compound is characterized by its unique bicyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring, with three methyl groups attached to the cyclohexane ring and a hydroxyl group attached to the cyclopropane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,7,7-trimethylbicyclo[4.1.0]heptane, which can be obtained through the Diels-Alder reaction of isoprene with 2,3-dimethyl-1,3-butadiene.
Industrial Production Methods
In industrial settings, the production of 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance the reaction rate and yield.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure the desired product formation.
Purification: Techniques such as distillation or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alkanes
Substitution: Halides or other substituted derivatives
Scientific Research Applications
4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s unique bicyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-: A similar compound without the hydroxyl group.
4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one: A related compound with a ketone group instead of a hydroxyl group.
Uniqueness
4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of the hydroxyl group allows for additional hydrogen bonding and interactions with biomolecules, making it a valuable compound in various research applications .
Properties
CAS No. |
82004-06-6 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl)methanol |
InChI |
InChI=1S/C11H20O/c1-7-4-9-10(11(9,2)3)5-8(7)6-12/h7-10,12H,4-6H2,1-3H3 |
InChI Key |
QDGZSGUFJHLTOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(C2(C)C)CC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


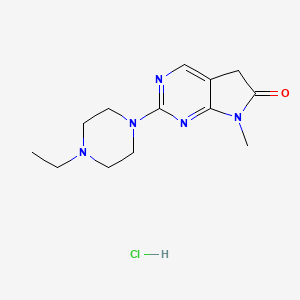
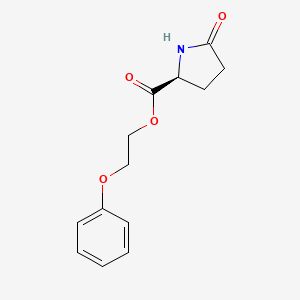

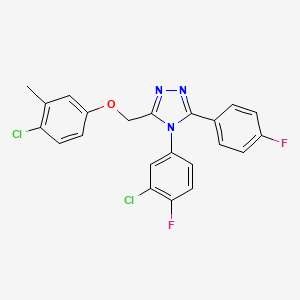
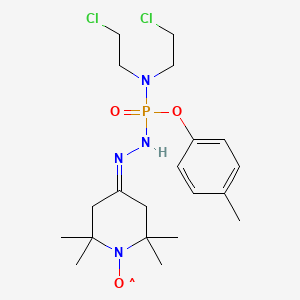


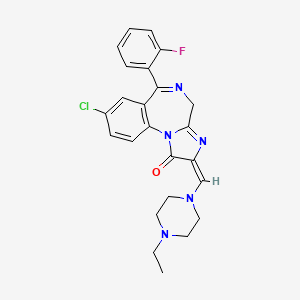
![9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12702795.png)
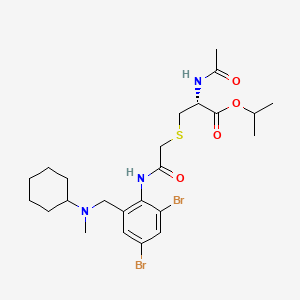

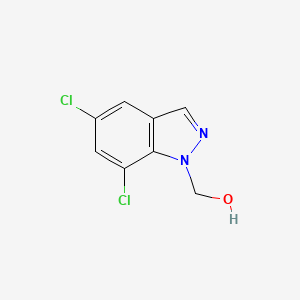
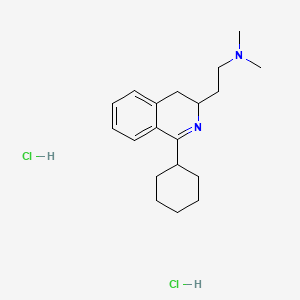
![4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;oxalic acid](/img/structure/B12702818.png)
